molecular formula C18H21F2N3O4 B041233 Levofloxacin Hydroxy Acid CAS No. 1036016-10-0

Levofloxacin Hydroxy Acid

Cat. No.: B041233
CAS No.: 1036016-10-0
M. Wt: 381.4 g/mol
InChI Key: CUHVVQXWFAHAGQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin Hydroxy Acid is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. Levofloxacin is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. The hydroxy acid derivative of levofloxacin is of interest due to its potential enhanced pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levofloxacin Hydroxy Acid typically involves the modification of the levofloxacin molecule. One common method includes the introduction of a hydroxy group into the levofloxacin structure through a series of chemical reactions. The process may involve the use of reagents such as hydroxylating agents under controlled conditions to achieve the desired modification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control. Environmentally friendly methods are also being explored to reduce waste and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Levofloxacin Hydroxy Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, reverting it to the parent levofloxacin structure.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Levofloxacin Hydroxy Acid has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of hydroxy group modifications on the pharmacological properties of fluoroquinolones.

    Biology: The compound is investigated for its potential to enhance the antibacterial activity of levofloxacin against resistant bacterial strains.

    Medicine: Research is ongoing to explore its use in treating infections that are less responsive to standard levofloxacin treatment.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.

    Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness: Levofloxacin Hydroxy Acid is unique due to the presence of the hydroxy group, which may enhance its pharmacological properties compared to other fluoroquinolones. This modification can lead to improved antibacterial activity, better pharmacokinetics, and potentially reduced side effects .

Properties

IUPAC Name

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVVQXWFAHAGQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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